L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-ethyl-
Description
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-ethyl-, also known as N-Boc-N-ethyl-L-alanine, is a modified amino acid derivative widely used in peptide synthesis and organic chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amine moiety and an ethyl substituent on the nitrogen atom. Its molecular formula is C₁₀H₁₉NO₄, with a molecular weight of 217.26 g/mol (derived from analogous structures in ). The Boc group (tert-butoxycarbonyl) is acid-labile, enabling selective deprotection under mild acidic conditions, while the ethyl group introduces steric and electronic modifications that influence reactivity and solubility .
Properties
IUPAC Name |
(2S)-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6-11(7(2)8(12)13)9(14)15-10(3,4)5/h7H,6H2,1-5H3,(H,12,13)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJATYWLXLZSCZ-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H](C)C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101226810 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-ethyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101226810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91292-56-7 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-ethyl-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91292-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-ethyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101226810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Standard Boc Activation Protocol
The Boc protection of L-alanine typically employs Boc anhydride under mildly basic conditions. In a representative procedure, L-alanine is dissolved in a mixture of water and dioxane, followed by the addition of Boc anhydride and sodium hydroxide to maintain a pH of 9–10. The reaction proceeds at 0–5°C for 4–6 hours, yielding N-Boc-L-alanine with >90% efficiency.
Reaction Conditions:
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Solvent: Water/dioxane (1:1 v/v)
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Reagents: Boc anhydride (1.2 equiv), NaOH (1.5 equiv)
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Temperature: 0–5°C
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Yield: 92–95%
This method minimizes racemization due to the aqueous environment’s buffering capacity, though anhydrous conditions using 4-dimethylaminopyridine (DMAP) in dichloromethane are preferred for acid-sensitive substrates.
N-Ethylation Strategies for Boc-Protected Alanine
Alkylation with Ethyl Halides
Direct alkylation of N-Boc-L-alanine with ethyl iodide or bromide in the presence of a strong base (e.g., NaH or K₂CO₃) facilitates N-ethylation. For instance, treatment with ethyl iodide (1.5 equiv) and NaH in tetrahydrofuran (THF) at 60°C for 12 hours achieves 70–75% yield. However, competing O-alkylation and over-alkylation necessitate careful stoichiometric control.
Optimized Parameters:
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Base: Sodium hydride (2.0 equiv)
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Solvent: THF
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Temperature: 60°C
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Reaction Time: 12 hours
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Yield: 70–75%
Reductive Amination
An alternative pathway involves reductive amination of Boc-protected alanine with acetaldehyde. Using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5 (acetic acid buffer), the imine intermediate is selectively reduced to the secondary amine. This method offers superior regioselectivity, albeit with moderate yields (60–65%).
Key Data:
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Reducing Agent: NaBH₃CN (1.1 equiv)
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pH: 4.5 (acetic acid buffer)
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Yield: 60–65%
Integrated Synthesis: Concurrent Protection and Alkylation
A patent-pending approach (WO2002074728A1) describes a one-pot synthesis combining Boc protection and N-ethylation. L-Alanine is treated with Boc anhydride and ethyl chloroformate in the presence of triethylamine, yielding the target compound in 80% yield after crystallization. This method circumvents intermediate isolation, enhancing throughput for industrial-scale production.
Procedure Overview:
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Reagents: Boc anhydride (1.0 equiv), ethyl chloroformate (1.2 equiv), Et₃N (2.5 equiv)
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Solvent: Dichloromethane
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Temperature: 25°C (ambient)
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Purification: Crystallization from ethanol/water (7:3 v/v)
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Yield: 80%
Purification and Characterization
Crystallization Optimization
The compound’s low solubility in polar solvents necessitates mixed-solvent systems for crystallization. Ethanol/water (7:3 v/v) at 65°C, followed by gradual cooling to 10°C, produces crystals with >99% purity. Impurities such as N-(1(R)-ethoxycarbonyl-3-phenylpropyl)-L-alanine and ethyl phenylbutyrate are effectively removed at this stage.
Crystallization Data:
| Parameter | Value |
|---|---|
| Solvent Ratio | Ethanol/water (7:3) |
| Cooling Rate | 5°C/hour |
| Final Temperature | 10°C |
| Purity | >99% |
Analytical Validation
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HPLC Analysis: Reverse-phase C18 column (UV detection at 254 nm) confirms enantiomeric purity (>99.5% ee).
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¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 1.20 (t, 3H, J = 7.0 Hz, CH₂CH₃), 3.35 (q, 2H, J = 7.0 Hz, NCH₂), 4.25 (m, 1H, α-CH).
Challenges and Mitigation Strategies
Racemization During Alkylation
The basic conditions of N-ethylation risk racemization at the α-carbon. Employing bulky bases like Hünig’s base (diisopropylethylamine) and maintaining temperatures below 60°C mitigates this issue.
Byproduct Formation
Ethyl chloroformate may generate urethane byproducts. Substituting with ethyl triflate reduces side reactions but increases cost.
Chemical Reactions Analysis
Types of Reactions
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-ethyl- undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol (MeOH).
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Coupling: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling reagent like hydroxybenzotriazole (HOBt).
Major Products Formed
Deprotection: L-Alanine, N-ethyl-.
Substitution: Various N-alkyl or N-aryl derivatives of L-alanine.
Coupling: Peptides containing L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-ethyl- as a residue.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
L-Alanine derivatives are often utilized as intermediates in the synthesis of pharmaceutical compounds. The compound can be involved in the preparation of N-ethylhydroxylamine hydrochloride, which is a precursor for various pharmaceuticals. The process involves reacting hydroxylamine hydrochloride with di-t-butyl dicarbonate, resulting in high yields of the desired product .
Anti-inflammatory Activity
Research has indicated that compounds derived from L-Alanine may exhibit anti-inflammatory properties. A study published in Medicinal Chemistry Communications explored the pharmacological activity of synthesized conjugates that included L-Alanine derivatives. The anti-inflammatory activity was assessed using standard models, demonstrating significant effects comparable to established anti-inflammatory drugs .
Organic Synthesis
Reagent in Chemical Reactions
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-ethyl- serves as a versatile reagent in organic synthesis. Its structure allows it to participate in various reactions, including acylation and alkylation processes. For instance, it can be used to synthesize complex amines and other nitrogen-containing compounds through selective reactions with electrophiles .
Synthesis of Peptide Conjugates
The compound can also be employed in the synthesis of peptide conjugates. The introduction of L-Alanine into peptide sequences can enhance their biological activity and stability. A study demonstrated how the incorporation of L-Alanine derivatives into triterpenoid structures improved their binding affinity to specific molecular targets involved in inflammatory responses .
Biochemical Applications
Role in Protein Engineering
In the field of protein engineering, L-Alanine derivatives are valuable for modifying proteins to enhance their stability and functionality. By incorporating such amino acid derivatives into protein structures, researchers can improve the solubility and activity of therapeutic proteins .
Molecular Docking Studies
Molecular docking studies have been conducted to understand how L-Alanine derivatives interact with target proteins at the molecular level. These studies provide insights into their binding affinities and potential as drug candidates, particularly for conditions mediated by pro-inflammatory pathways .
Data Summary
Case Studies
-
Synthesis of N-Ethylhydroxylamine Hydrochloride
A novel method was developed for synthesizing N-ethylhydroxylamine hydrochloride using L-Alanine derivatives as intermediates. This method demonstrated significant advantages in yield and purity compared to traditional methods . -
Evaluation of Anti-inflammatory Properties
A series of experiments evaluated the anti-inflammatory effects of various L-Alanine conjugates on inflammatory models, revealing promising results that suggest potential therapeutic applications . -
Protein Stability Enhancement
Research focused on modifying therapeutic proteins with L-Alanine derivatives showed improved solubility and stability, highlighting their utility in biopharmaceutical formulations .
Mechanism of Action
The mechanism of action of L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-ethyl- primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions or interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
Key Findings :
Protection Strategy :
- The target compound’s single Boc group allows straightforward deprotection, while dual Boc derivatives (e.g., ) require sequential or orthogonal deprotection methods .
- Ethyl or tert-butyl esters () alter solubility: ethyl esters enhance organic-phase compatibility, whereas tert-butyl esters improve stability under basic conditions .
Steric and Electronic Effects: N-Ethyl and C2-methyl substituents (Target, ) introduce steric hindrance, slowing coupling reactions but reducing racemization risks . β-Amino derivatives () enable functional diversification, such as palladium-catalyzed cross-coupling for non-natural amino acids .
Applications :
- The target compound’s simplicity makes it ideal for standard Boc-based peptide synthesis, while more complex analogs (e.g., ) are tailored for specialized SPPS or glycopeptide studies .
Research Insights
- Synthetic Utility : Compounds like the target and its analogs are critical in fragment condensation strategies. For example, highlights Boc-protected serine methyl ester as a precursor for β-substituted alanines via iodination and cross-coupling .
- Stability : Boc-protected derivatives generally exhibit good stability under basic conditions but require careful handling in acidic environments (e.g., trifluoroacetic acid for deprotection) .
- Safety : Standard safety protocols apply to these compounds, including PPE for handling crystalline solids and organic solvents () .
Biological Activity
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-ethyl- is a derivative of the amino acid alanine, modified to enhance its biological properties. This compound, with a molecular formula of C18H26N2O6 and CAS number 91292-56-7, has garnered interest in various fields including medicinal chemistry and pharmacology due to its potential therapeutic applications.
The compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, which is common in peptide synthesis. Its structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H26N2O6 |
| Molecular Weight | 366.41 g/mol |
| CAS Number | 91292-56-7 |
Pharmacological Properties
Research indicates that derivatives of L-alanine can exhibit various biological activities:
- Anti-inflammatory Activity : Some studies have explored the anti-inflammatory properties of alanine derivatives. The introduction of specific substituents can modulate the compound's interaction with biological targets, potentially leading to reduced inflammation in vivo .
- Antioxidant Properties : The antioxidant activity is linked to the compound's ability to activate the Nrf2/Keap1 pathway, which plays a crucial role in cellular defense against oxidative stress. This mechanism involves binding to cysteine residues in the Keap1 protein, leading to the activation of antioxidant response elements (AREs) .
- Metabolic Role : L-alanine is integral in the glucose-alanine cycle, facilitating the transport of nitrogen from peripheral tissues to the liver. This cycle is crucial for gluconeogenesis and maintaining blood glucose levels during fasting states .
Case Study 1: Anti-inflammatory Effects
In a study published by the Royal Society of Chemistry, researchers synthesized various alanine derivatives and tested their anti-inflammatory effects using standard models of inflammation. The results indicated that certain modifications at the C3 position of alanine significantly enhanced its affinity for inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Study 2: Antioxidant Mechanism
Another investigation focused on the docking studies of L-alanine derivatives with the Keap1 protein. The findings revealed that these compounds could effectively disrupt the Keap1-Nrf2 complex, thereby promoting antioxidant gene expression and providing a protective effect against oxidative damage in cellular models .
Research Findings
Recent findings highlight several key aspects of L-alanine derivatives:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-ethyl-, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via tert-butoxycarbonyl (Boc) protection of L-alanine derivatives. Key steps include coupling Boc-anhydride with ethylamine-substituted alanine under basic conditions (e.g., Hünig’s base) in anhydrous solvents like dichloromethane. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to Boc-anhydride) and reaction time (4–6 hours at 0–4°C). Post-synthesis purification via flash chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product in ≥95% purity .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : / NMR to verify Boc-group integration (δ ~1.4 ppm for tert-butyl protons) and ethyl substitution (δ ~1.2–1.4 ppm for CH) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 260.33 for CHNO) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .
Advanced Research Questions
Q. What strategies address stereochemical instability during peptide coupling reactions involving this compound?
- Methodological Answer : Racemization at the α-carbon can occur during carbodiimide-mediated couplings. Mitigation strategies include:
- Using additives like HOAt or OxymaPure to suppress base-catalyzed racemization .
- Conducting reactions at low temperatures (−20°C) and monitoring enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column) .
- Substituting DCC with more selective coupling agents (e.g., HATU) to minimize side reactions .
Q. How do solvent polarity and pH affect the compound’s solubility in peptide synthesis workflows?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water (<0.5 mg/mL) but highly soluble in aprotic solvents (e.g., DMF, THF) due to the hydrophobic Boc and ethyl groups. Solubility in DMF increases linearly with temperature (20–40°C) .
- pH effects : Under acidic conditions (pH <3), the Boc group hydrolyzes, releasing CO. Buffered systems (pH 7–8) stabilize the compound but require inert atmospheres to prevent amine oxidation .
Q. What analytical contradictions arise in quantifying byproducts during its use in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Common contradictions include:
- MS/MS fragmentation ambiguity : Overlapping m/z signals between truncated peptides and deletion sequences. Resolve via tandem MS with collision-induced dissociation (CID) to distinguish fragment patterns .
- HPLC co-elution : Byproducts (e.g., diketopiperazines) may co-elute with target peptides. Use gradient elution (5–95% acetonitrile over 30 minutes) or ion-pairing agents (e.g., TFA) for better resolution .
Mechanistic and Comparative Studies
Q. How does the ethyl substituent influence steric hindrance in enzyme-substrate binding studies?
- Methodological Answer : The ethyl group increases steric bulk compared to methyl or hydrogen, reducing binding affinity to proteases (e.g., trypsin). Quantify via:
- Surface plasmon resonance (SPR) : Measure kinetic constants (k, k) for inhibitor-enzyme complexes .
- Molecular dynamics simulations : Analyze van der Waals clashes in binding pockets (e.g., using AutoDock Vina) .
Q. What is the compound’s role in palladium-catalyzed cross-coupling for non-natural amino acid synthesis?
- Methodological Answer : The Boc-ethyl-alanine moiety acts as a directing group in β-iodoalanine derivatives. For example:
- Suzuki-Miyaura coupling: React N-Boc-β-iodoalanine methyl ester with arylboronic acids (Pd(PPh_3$$ _4, KCO, DMF/HO) to yield biaryl-alanine analogs .
- Mechanistic insight: The ethyl group enhances regioselectivity by stabilizing transition states via hydrophobic interactions .
Data Interpretation and Reproducibility
Q. How to resolve discrepancies in reported melting points (e.g., 358.5°C vs. 320–330°C)?
- Methodological Answer : Variations arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
